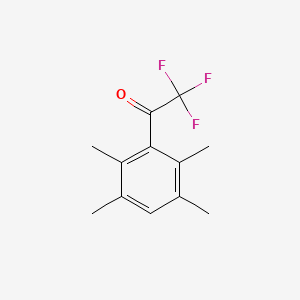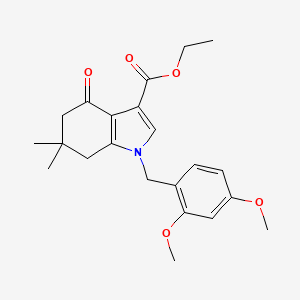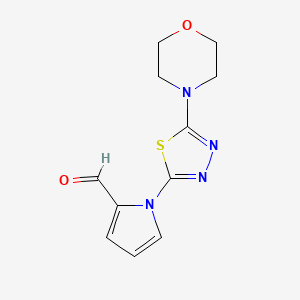
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as 5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl pyrrole-2-carbaldehyde, is a heterocyclic compound composed of a five-membered ring of nitrogen, sulfur and carbon atoms. It is a relatively new compound, first synthesized in 2009, and has potential applications in the fields of medicine and chemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde and its derivatives have shown promising results in antimicrobial studies. Specifically, these compounds have demonstrated significant antitubercular and antifungal activities. The 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related, have been screened for antitubercular and antifungal activities, showing very good results in some cases (Syed, Ramappa, & Alegaon, 2013). Additionally, compounds synthesized from 3-Fluoro-4-(morpholin-4-yl)aniline treated with indol-3-carbaldehyde and other derivatives have demonstrated good antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anti-inflammatory and Analgesic Properties
Some derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied for their anti-inflammatory and analgesic activities. New 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives have shown promising results in anti-inflammatory activity, with the most potent derivatives also being tested for their analgesic activity. These compounds were evaluated against a reference drug and showed promising results in terms of ulcerogenicity and LD50 (Hussein, Shaker, Ameen, & Mohammed, 2011).
Anticancer Activities
Compounds containing the 1,3,4-thiadiazole core, such as 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been extensively used as a pharmacological scaffold in medicinal chemistry due to their biological properties. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their biological activities, including DNA protective ability and antimicrobial activity. Interestingly, some of these compounds exhibited significant cytotoxicity on various cancer cell lines, making them potential candidates for future chemotherapy drugs (Gür et al., 2020).
Photophysical Applications
The photophysical properties of certain derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied, indicating potential applications in the field of materials science. Novel fluorescent styryl push–pull compounds having an electron-donating thiazole unit were synthesized and characterized. These compounds' absorptive and emissive properties were analyzed, and computational methods were used to understand their structural, molecular, electronic, and photophysical parameters (Sekar et al., 2014).
Propriétés
IUPAC Name |
1-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-8-9-2-1-3-15(9)11-13-12-10(18-11)14-4-6-17-7-5-14/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAGVXQCFTENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
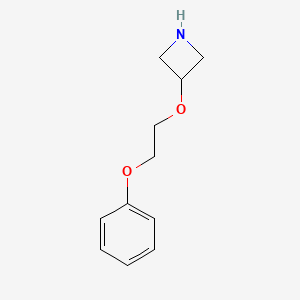
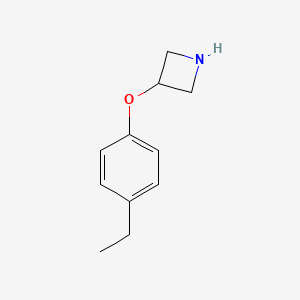
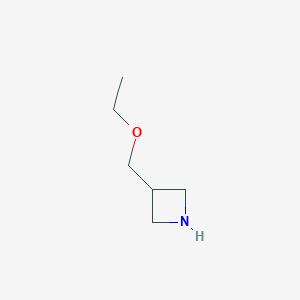
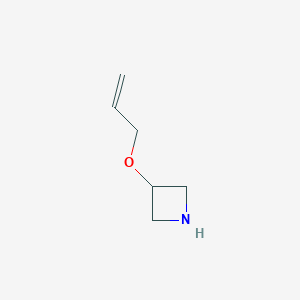
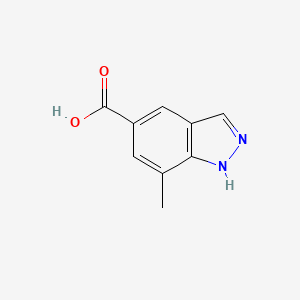
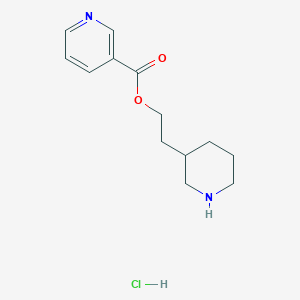
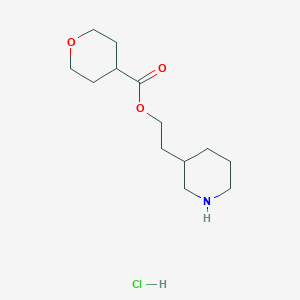
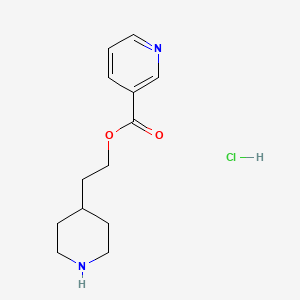
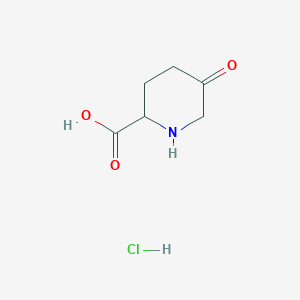
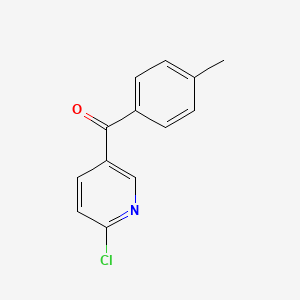
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
